molecular formula C19H24N2O2S B7178207 4,5-Dimethyl-3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-1,3-thiazol-2-one

4,5-Dimethyl-3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-1,3-thiazol-2-one

Cat. No.: B7178207
M. Wt: 344.5 g/mol
InChI Key: CRSVDKLMIIJGEE-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-1,3-thiazol-2-one is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-1,3-thiazol-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylpiperidine with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as isopropenylmagnesium bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4,5-Dimethyl-3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-1,3-thiazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 4,5-Dimethyl-3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-1,3-thiazol-2-one apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4,5-dimethyl-3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14-15(2)24-19(23)21(14)13-10-18(22)20-11-8-17(9-12-20)16-6-4-3-5-7-16/h3-7,17H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSVDKLMIIJGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1CCC(=O)N2CCC(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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